REACTION_CXSMILES
|
Cl[C:2]1[CH:8]=[C:7]([S:9]([CH3:12])(=[O:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cu][C:14]#[N:15].N.O>CN1CCCC1>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([S:9]([CH3:12])(=[O:11])=[O:10])=[CH:8][C:2]=1[C:14]#[N:15]
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Name
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|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC(=C1)S(=O)(=O)C
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Name
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copper (I) cyanide
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Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
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[Cu]C#N
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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CN1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 180° C. for 72 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 1 hour
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Duration
|
1 h
|
Type
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FILTRATION
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Details
|
filtered off
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Type
|
WASH
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Details
|
The residue was washed with CH2Cl2 (50 mL) and filtrate
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Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide crude material, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (silica gel; 230-400 mesh; ethyl acetate/hexanes=1:5)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)S(=O)(=O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |